molecular formula C7H6BFO4 B1587506 3-Carboxy-2-fluorophenylboronic acid CAS No. 1072952-09-0

3-Carboxy-2-fluorophenylboronic acid

Cat. No. B1587506
M. Wt: 183.93 g/mol
InChI Key: DLSFOCMCMFDBOG-UHFFFAOYSA-N
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Description

3-Carboxy-2-fluorophenylboronic acid (3-CFPA) is an organic compound that is used in a variety of scientific research applications. It is a boronic acid derivative, meaning it contains a boron atom that is bound to two oxygen atoms. It is also a carboxylic acid, meaning it contains a carboxyl group (COOH) that is bound to an aromatic ring. 3-CFPA has been used extensively in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

  • Glucose-Responsive Insulin

    • Field : Chemical Biology
    • Application : Glucose-responsive insulin represents a promising approach to regulate blood glucose levels .
    • Method : Attaching two fluorophenylboronic acid (FPBA) residues to the C-terminal B chain of insulin glargine led to glucose-dependent solubility .
    • Results : Relocating FPBA from B chain to A chain increased the baseline solubility without affecting its potency. Furthermore, increasing the number of FPBA groups led to increased glucose-dependent solubility .
  • Synthesis of Novel Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

    • Field : Organic Synthesis
    • Application : Recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Method : The method involves palladium-catalyzed cross-couplings .
    • Results : The results of the synthesis were not specified in the source .
  • Synthesis of o-Phenylphenols

    • Field : Organic Synthesis
    • Application : Phenylboronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
    • Method : The specific method was not specified in the source .
    • Results : The results of the synthesis were not specified in the source .
  • Inhibitors of Serine Protease and Kinase Enzymes

    • Field : Medicinal Chemistry
    • Application : Phenylboronic acids are used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells .
    • Method : The specific method was not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Boron Neutron Capture Therapy

    • Field : Medical Physics
    • Application : Boron compounds, including phenylboronic acids, are used in boron neutron capture therapy of tumors .
    • Method : The specific method was not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Condensation Reactions with Stabilizer Chains

    • Field : Polymer Chemistry
    • Application : Phenylboronic acids are used in condensation reactions with stabilizer chains at the surface of polystyrene latex .
    • Method : The specific method was not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Suzuki Coupling Reactions

    • Field : Organic Chemistry
    • Application : Phenylboronic acids are used in Suzuki coupling reactions .
    • Method : The specific method was not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Esterification

    • Field : Organic Chemistry
    • Application : Phenylboronic acids are used in esterification .
    • Method : The specific method was not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Derivatization of Polyvinylamine

    • Field : Polymer Chemistry
    • Application : Phenylboronic acids are used in the derivatization of polyvinylamine .
    • Method : The specific method was not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Synthesis of Isotopically Labeled Mercury

    • Field : Inorganic Chemistry
    • Application : Phenylboronic acids are used in the synthesis of isotopically labeled mercury .
    • Method : The specific method was not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Functionalization of Poly-SiNW for Detection of Dopamine

    • Field : Biochemistry
    • Application : Phenylboronic acids are used in the functionalization of poly-SiNW for detection of dopamine .
    • Method : The specific method was not specified in the source .
    • Results : The results of the application were not specified in the source .

properties

IUPAC Name

3-borono-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSFOCMCMFDBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402533
Record name 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxy-2-fluorophenylboronic acid

CAS RN

1072952-09-0
Record name 3-Borono-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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